BenchChemオンラインストアへようこそ!

3-Hydroxy-4-methylbenzamide

CDK4 inhibitor isoquinolinedione structure-activity relationship

3-Hydroxy-4-methylbenzamide (CAS 135679-95-7; NSC604564) is a disubstituted benzamide derivative (C₈H₉NO₂, MW 151.16) bearing a hydroxyl group at the 3-position and a methyl group at the 4-position of the phenyl ring. This compound serves as a critical synthetic intermediate in the preparation of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones, a class of potent and selective cyclin-dependent kinase 4 (CDK4) inhibitors, where the 3-OH substituent on the benzamide-derived headpiece is essential for CDK4 inhibitory activity.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 135679-95-7
Cat. No. B159513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-methylbenzamide
CAS135679-95-7
SynonymsBenzamide, 3-hydroxy-4-methyl- (9CI)
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N)O
InChIInChI=1S/C8H9NO2/c1-5-2-3-6(8(9)11)4-7(5)10/h2-4,10H,1H3,(H2,9,11)
InChIKeyVMZTVTOXQLYTSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-4-methylbenzamide (CAS 135679-95-7): A Regiospecific Benzamide Building Block for CDK4 Inhibitor Synthesis and Medicinal Chemistry


3-Hydroxy-4-methylbenzamide (CAS 135679-95-7; NSC604564) is a disubstituted benzamide derivative (C₈H₉NO₂, MW 151.16) bearing a hydroxyl group at the 3-position and a methyl group at the 4-position of the phenyl ring [1]. This compound serves as a critical synthetic intermediate in the preparation of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones, a class of potent and selective cyclin-dependent kinase 4 (CDK4) inhibitors, where the 3-OH substituent on the benzamide-derived headpiece is essential for CDK4 inhibitory activity [2]. It is cataloged as a research chemical by multiple commercial suppliers with reported purity specifications of 95–97% and a melting point of 181–183°C [3].

Why 3-Hydroxy-4-methylbenzamide Cannot Be Replaced by Simpler Benzamide Analogs in CDK4-Focused Synthesis


The 3-hydroxy-4-methyl substitution pattern on the benzamide ring is not arbitrary; it directly determines the compound's utility as a CDK4 inhibitor precursor. Structure-activity relationship (SAR) studies on the isoquinolinedione CDK4 inhibitor series demonstrate that a 3-OH substituent on the phenyl headpiece is strictly required for CDK4 inhibitory activity, while the 4-methyl group contributes to potency modulation and metabolic stability [1]. Regioisomeric analogs—such as 4-hydroxy-3-methylbenzamide (CAS 1243439-69-1) or the monofunctional 3-hydroxybenzamide (CAS 618-49-5) and 4-methylbenzamide (CAS 619-45-4)—lack the precise hydrogen-bonding and steric profile necessary to generate active CDK4 inhibitors in downstream chemistry . Substitution with these analogs would yield either inactive compounds or require complete re-optimization of the synthetic route and SAR landscape.

Quantitative Differentiation of 3-Hydroxy-4-methylbenzamide Against Closest Structural Analogs


SAR-Essential 3-OH Substituent: CDK4 Inhibitory Activity Requires the 3-Hydroxybenzamide Motif

In the isoquinolinedione CDK4 inhibitor series reported by Tsou et al. (2009), the 3-OH substituent on the benzylamino headpiece—derived from 3-hydroxy-4-methylbenzamide—is mandatory for CDK4 inhibition. Compounds lacking the 3-OH group show complete loss of CDK4 inhibitory activity, while the 4-methyl substituent further enhances potency [1]. This establishes a functional differentiation: analogs such as 4-methylbenzamide (lacking 3-OH) or 3-hydroxybenzamide (lacking 4-CH₃) cannot serve as direct replacements without sacrificing downstream biological activity.

CDK4 inhibitor isoquinolinedione structure-activity relationship headpiece pharmacophore

Melting Point Differentiation: 3-Hydroxy-4-methylbenzamide (181–183°C) vs. 3-Hydroxybenzamide (163–166°C)

The melting point of 3-hydroxy-4-methylbenzamide is reported as 181–183°C [1], approximately 15–20°C higher than that of its des-methyl analog 3-hydroxybenzamide (163–166°C) . This elevation reflects the additional van der Waals interactions and molecular packing effects conferred by the 4-methyl substituent, which can influence solid-state stability, storage requirements, and formulation behavior.

melting point thermal stability formulation solid-state handling

Lipophilicity Differentiation: logP 0.776 (3-Hydroxy-4-methylbenzamide) vs. logP 0.327 (3-Hydroxybenzamide)

The computed logP (XLogP3) of 3-hydroxy-4-methylbenzamide is 0.9, while the experimentally derived hydrophobic parameter (logP) for the compound is reported as 0.776 [1]. In comparison, 3-hydroxybenzamide (lacking the 4-methyl group) has a significantly lower logP of 0.327 [2]. This ~0.45 log unit increase represents an approximately 2.8-fold higher octanol-water partition coefficient, indicating that 3-hydroxy-4-methylbenzamide is substantially more lipophilic than its des-methyl counterpart.

logP lipophilicity partition coefficient solubility

Vendor Purity and Pricing Landscape: 95–97% Purity Range with Significant Supplier Variability

3-Hydroxy-4-methylbenzamide is commercially available from multiple suppliers with purity specifications of 95% (Enamine, AKSci) to 97% (Alichem), and prices ranging from approximately $64/50 mg (Enamine, 85% purity) to $1,490/g (Alichem, 97% purity) [1]. In contrast, the simpler analog 3-hydroxybenzamide is available at lower cost (typically <$100/g at 95% purity) due to its broader commercial availability and simpler synthesis . The price premium for 3-hydroxy-4-methylbenzamide reflects the additional synthetic step required to introduce the 4-methyl substituent with correct regiochemistry.

purity specification vendor comparison procurement price-per-gram

High-Value Application Scenarios for 3-Hydroxy-4-methylbenzamide in Drug Discovery and Chemical Biology


Synthesis of CDK4-Selective Isoquinolinedione Inhibitors for Oncology Research

The primary documented application of 3-hydroxy-4-methylbenzamide is as a headpiece building block in the synthesis of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones, a series of potent and selective CDK4 inhibitors with antitumor potential [1]. In this synthetic route, the 3-OH group serves as a critical hydrogen-bond donor in the CDK4 active site, while the 4-methyl group contributes to potency and selectivity over CDK2 and CDK1. Researchers pursuing CDK4-targeted cancer therapeutics should procure this specific regioisomer, as SAR studies confirm that alternative substitution patterns yield inactive compounds.

Medicinal Chemistry SAR Exploration of Benzamide-Derived HDAC and Kinase Inhibitors

Beyond CDK4, the 3-hydroxy-4-methylbenzamide scaffold is relevant to histone deacetylase (HDAC) inhibitor design. Benzamide-based HDAC inhibitors such as MS-275 (entinostat) and TH34 demonstrate that the benzamide zinc-binding group is a privileged pharmacophore for HDAC inhibition [2]. 3-Hydroxy-4-methylbenzamide can serve as a starting material for diversifying the benzamide zinc-binding group with additional substituents that may confer isoform selectivity (e.g., HDAC6/8/10 vs. HDAC1/2/3).

Physicochemical Reference Standard for Hydroxy-Methyl Benzamide Regioisomer Libraries

With a well-characterized melting point (181–183°C) and logP (0.776), 3-hydroxy-4-methylbenzamide can serve as a reference standard for analytical method development targeting hydroxy-methyl benzamide regioisomer libraries. Its intermediate lipophilicity and distinct thermal properties make it suitable for calibrating HPLC retention time models, assessing column selectivity for positional isomers, and validating computational logP predictions for polysubstituted benzamides [3].

Enzymatic and Metabolic Stability Studies Involving CYP3A5 and Amide Hydrolysis

BindingDB data indicate that benzamide derivatives structurally related to 3-hydroxy-4-methylbenzamide have been profiled for CYP3A5 inhibition (Ki ~1,200 nM for testosterone 6β-hydroxylase activity) [4]. Additionally, studies on N-(hydroxymethyl)benzamide derivatives demonstrate that electron-donating substituents (such as 3-methyl and 4-methyl) accelerate amidic hydrolysis under basic conditions, with reaction half-lives of ~17 seconds in 1 M KOH [5]. These data suggest that 3-hydroxy-4-methylbenzamide may exhibit distinct metabolic and chemical stability profiles relevant to prodrug design and metabolite identification workflows.

Quote Request

Request a Quote for 3-Hydroxy-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.